molecular formula C16H11F3O3 B1292256 3-Acetoxy-4'-trifluorobenzophenone CAS No. 890099-43-1

3-Acetoxy-4'-trifluorobenzophenone

Cat. No. B1292256
CAS RN: 890099-43-1
M. Wt: 308.25 g/mol
InChI Key: PKBDOSQEZSSTPE-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-trifluorobenzophenone is a chemical compound with the molecular formula C16H11F3O3 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-4’-trifluorobenzophenone consists of 16 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3-Acetoxy-4’-trifluorobenzophenone has a molecular weight of 308.25200, a density of 1.291g/cm3, and a boiling point of 395ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3, a derivative of benzophenone, has been studied for its metabolism in rat and human liver microsomes. Research indicates that its metabolites can exhibit estrogenic and anti-androgenic activities, with potential implications for endocrine disruption (Watanabe et al., 2015).

Electrochemical Properties

The electrochemical properties of tetrasubstituted tetraphenylethenes, which include derivatives of 4-acetoxybenzophenone, have been investigated. These studies are significant for understanding the behavior of these compounds in different electronic states and their potential applications in electronic devices (Schreivogel et al., 2006).

Reversible Thermochromic Polymeric Thin Films

Research involving coordination polymers based on Copper(I)-Thiophenolates, which relate to 3-Acetoxy-4'-trifluorobenzophenone, demonstrates the development of reversible luminescent thermochromic behavior. This research has applications in 2D imaging sensor films (Troyano et al., 2018).

Friedel–Crafts Acylation Reactions

Studies have been conducted on Friedel–Crafts acylation reactions using metal triflates, which involve the processing of benzophenone derivatives. These reactions are crucial in synthetic chemistry for the formation of various compounds (Ross & Xiao, 2002).

Nonlinear Optical Parameters

Research on the nonlinear optical properties of hydrazones, which include derivatives of 4-methoxybenzophenone, highlights their potential in optical device applications like optical limiters and switches (Naseema et al., 2010).

Chiral Carboxylic Acids Assignment

The study of 4-hydroxybenzoate chromophores, related to benzophenone derivatives, has been used for assigning the absolute configuration of chiral carboxylic acids. This is significant in pharmaceutical chemistry (Di Bari et al., 2002).

Magnetism in Rare-Earth Metal Compounds

The synthesis and study of magnetism in rare-earth metal compounds, which involve derivatives of trifluorobenzophenone, contribute to our understanding of magnetic interactions in these materials (Yadav et al., 2015).

properties

IUPAC Name

[3-[4-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-14-4-2-3-12(9-14)15(21)11-5-7-13(8-6-11)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBDOSQEZSSTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641625
Record name 3-[4-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-4'-trifluorobenzophenone

CAS RN

890099-43-1
Record name [3-(Acetyloxy)phenyl][4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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